molecular formula C9H8BrCl B6210903 1-bromo-3-chloro-2-(prop-2-en-1-yl)benzene CAS No. 1849357-69-2

1-bromo-3-chloro-2-(prop-2-en-1-yl)benzene

Cat. No.: B6210903
CAS No.: 1849357-69-2
M. Wt: 231.51 g/mol
InChI Key: URFZYHHNTPWMDR-UHFFFAOYSA-N
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Description

“1-bromo-3-chloro-2-(prop-2-en-1-yl)benzene” is a derivative of bromochlorobenzene, which are mixed aryl halides (aryl chloride and aryl bromide) consisting of bromine and chlorine as substituents on a benzene ring . The compound has a benzene ring with bromine, chlorine, and prop-2-en-1-yl (allyl) groups attached to it .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with bromine, chlorine, and prop-2-en-1-yl (allyl) groups attached to it . The exact positions of these groups on the benzene ring would depend on the specific synthesis process used.

Mechanism of Action

The mechanism of action for reactions involving bromochlorobenzenes typically involves electrophilic aromatic substitution. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-bromo-3-chloro-2-(prop-2-en-1-yl)benzene involves the bromination and chlorination of 2-(prop-2-en-1-yl)phenol followed by Friedel-Crafts acylation to introduce the bromine and chlorine atoms onto the benzene ring.", "Starting Materials": [ "2-(prop-2-en-1-yl)phenol", "Bromine", "Chlorine", "Aluminum chloride", "Acetyl chloride", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Bromination of 2-(prop-2-en-1-yl)phenol with bromine in the presence of hydrochloric acid and sodium hydroxide to yield 2-(prop-2-en-1-yl)-4-bromophenol", "Step 2: Chlorination of 2-(prop-2-en-1-yl)-4-bromophenol with chlorine in the presence of hydrochloric acid and sodium hydroxide to yield 1-bromo-3-chloro-2-(prop-2-en-1-yl)phenol", "Step 3: Friedel-Crafts acylation of 1-bromo-3-chloro-2-(prop-2-en-1-yl)phenol with acetyl chloride in the presence of aluminum chloride to introduce the acetyl group and yield 1-bromo-3-chloro-2-(prop-2-en-1-yl)benzene", "Step 4: Purification of the product by extraction with diethyl ether and washing with water" ] }

CAS No.

1849357-69-2

Molecular Formula

C9H8BrCl

Molecular Weight

231.51 g/mol

IUPAC Name

1-bromo-3-chloro-2-prop-2-enylbenzene

InChI

InChI=1S/C9H8BrCl/c1-2-4-7-8(10)5-3-6-9(7)11/h2-3,5-6H,1,4H2

InChI Key

URFZYHHNTPWMDR-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC=C1Br)Cl

Purity

95

Origin of Product

United States

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